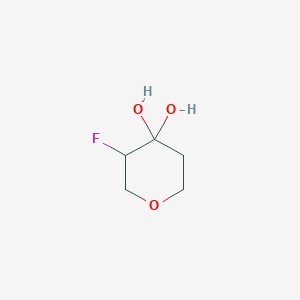

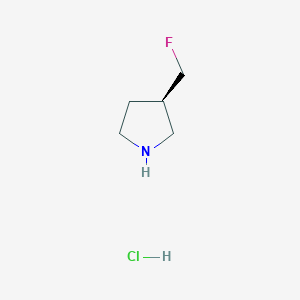

(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the unprecedented polar head of the mesogens .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is typically characterized by a partially unsaturated pyrrolidine ring . The exact structure of “®-3-(Fluoromethyl)pyrrolidine hydrochloride” would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and varied. For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety . More specific reactions would depend on the exact structure and conditions.科学的研究の応用

- Pyrrolidine is used as a building block in the synthesis of organic compounds . It is used to activate ketones and aldehydes toward nucleophilic addition . It is also utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .

- The methods of application or experimental procedures involve the use of pyrrolidine to activate ketones and aldehydes, which are then subject to nucleophilic addition or aldol condensation .

- The outcomes of these reactions are new organic compounds, the properties and uses of which can vary widely depending on the specific reactants and conditions used .

- Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing .

- The methods of application or experimental procedures in this field would involve the use of pyrrolidine in various chemical reactions to synthesize pharmaceutical compounds .

- The outcomes of these reactions would be new pharmaceutical compounds, the properties and uses of which would depend on the specific reactants and conditions used .

- The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety .

- The methods of application or experimental procedures in this field would involve the use of pyrrolidine in C–H functionalization reactions .

- The outcomes of these reactions would be new compounds with a pyrolinium moiety, which could have various applications depending on the specific reactants and conditions used .

Organic Synthesis

Pharmaceutical Manufacturing

C–H Functionalization

- Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

- Chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have been synthesized . These materials are used as organocatalysts for various asymmetric reactions .

- The methods of application or experimental procedures involve the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material . This not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore the catalytic processes in a biological system .

- The outcomes of these reactions would be new MOFs and COFs, which could have various applications depending on the specific reactants and conditions used .

特性

IUPAC Name |

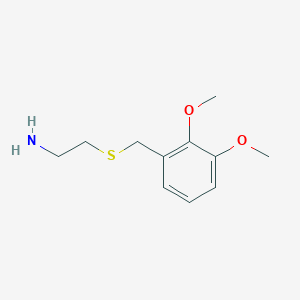

(3R)-3-(fluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVCUNOYYRZMV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Fluoromethyl)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。